molecular formula C11H10BrNO3 B1414376 Ethyl 4-bromo-2-cyano-3-methoxybenzoate CAS No. 1807027-45-7

Ethyl 4-bromo-2-cyano-3-methoxybenzoate

Cat. No. B1414376
M. Wt: 284.11 g/mol
InChI Key: KASVBZYYTLRURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-bromo-2-cyano-3-methoxybenzoate, also known as EBCM, is an organic compound that has been used in a variety of scientific applications. It is a colorless to pale yellow solid that is soluble in polar solvents such as ethanol and ethyl acetate. EBCM has been used in the synthesis of pharmaceuticals, in the development of new materials, and in the study of biochemical and physiological processes. This article will discuss the synthesis method of EBCM, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-3-methoxybenzoate has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs. It has also been used in the development of new materials, such as polymers and nanomaterials. In addition, Ethyl 4-bromo-2-cyano-3-methoxybenzoate has been used in the study of biochemical and physiological processes, such as enzyme activity and cell signaling pathways.

Mechanism Of Action

Ethyl 4-bromo-2-cyano-3-methoxybenzoate has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been found to inhibit the activity of certain transcription factors, such as nuclear factor-kappa B (NF-kB). In addition, Ethyl 4-bromo-2-cyano-3-methoxybenzoate has been found to interact with certain receptors, such as the estrogen receptor (ER).

Biochemical And Physiological Effects

Ethyl 4-bromo-2-cyano-3-methoxybenzoate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the release of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, Ethyl 4-bromo-2-cyano-3-methoxybenzoate has been found to interact with certain receptors, such as the estrogen receptor (ER), and to modulate the activity of certain transcription factors, such as nuclear factor-kappa B (NF-kB).

Advantages And Limitations For Lab Experiments

Ethyl 4-bromo-2-cyano-3-methoxybenzoate has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in polar solvents such as ethanol and ethyl acetate. In addition, Ethyl 4-bromo-2-cyano-3-methoxybenzoate has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying various biochemical and physiological processes.
However, there are also some limitations to using Ethyl 4-bromo-2-cyano-3-methoxybenzoate in lab experiments. For example, it is not very stable and can degrade over time. In addition, it has been found to interact with certain receptors, such as the estrogen receptor (ER), which can complicate experiments involving these receptors.

Future Directions

There are several potential future directions for the use of Ethyl 4-bromo-2-cyano-3-methoxybenzoate in scientific research. One potential direction is the use of Ethyl 4-bromo-2-cyano-3-methoxybenzoate in the development of new materials, such as polymers and nanomaterials. Another potential direction is the use of Ethyl 4-bromo-2-cyano-3-methoxybenzoate in the study of cell signaling pathways and enzyme activity. Finally, Ethyl 4-bromo-2-cyano-3-methoxybenzoate could be used in the development of new drugs, such as anticonvulsants and anti-inflammatory drugs.

properties

IUPAC Name

ethyl 4-bromo-2-cyano-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)7-4-5-9(12)10(15-2)8(7)6-13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASVBZYYTLRURA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-2-cyano-3-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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